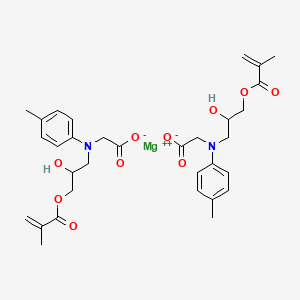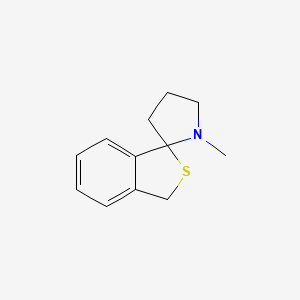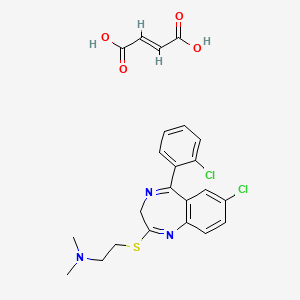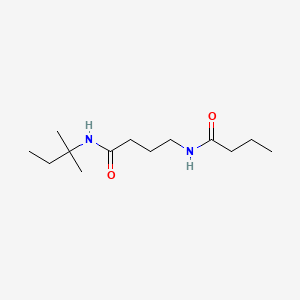
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butanamide backbone with specific substituents that influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials One common approach is the reaction of butanamide with 1,1-dimethylpropylamine under controlled conditions to introduce the N-(1,1-dimethylpropyl) group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopropyl)amino)-
- Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxopentyl)amino)-
Comparison: Compared to similar compounds, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- has unique structural features that influence its reactivity and applications. For instance, the length and branching of the substituents can affect its solubility, stability, and interaction with other molecules. These differences make it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
82023-94-7 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2-methylbutan-2-yl)butanamide |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-11(16)14-10-7-9-12(17)15-13(3,4)6-2/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
PHGSPVZMEYQHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)NC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



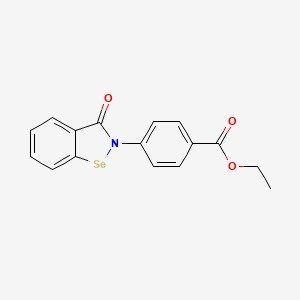
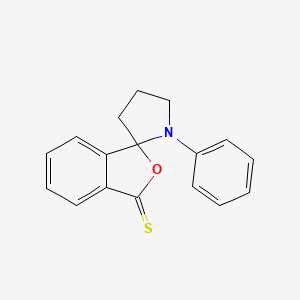
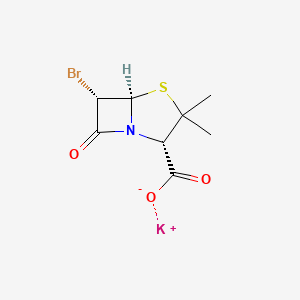
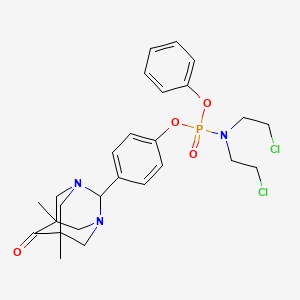

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
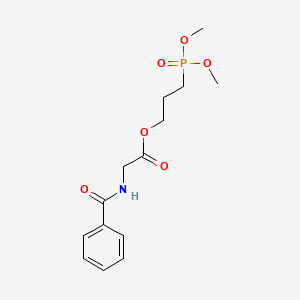
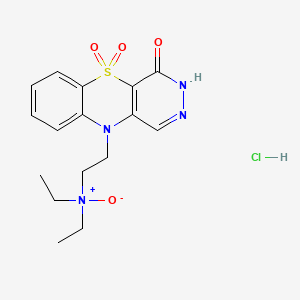

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
